N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(13-7-3-1-4-8-13)17-11-14-12-19-16(20-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDNATXDZKOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: The allyl-substituted amine S07 achieved a high yield (91%) but required purification to address minor impurities (7.4 mol% of dialkylated byproducts) . In contrast, the dimethoxyphenoxyethylamine derivative (Compound 9) had a moderate yield (54%), likely due to steric hindrance from the bulky phenoxy group .
- Physical States: Most derivatives exist as oils (e.g., S07, Compound 9), whereas pharmaceutical salts like guanadrelsulfate and crystalline quinoline derivatives (e.g., 10g) form solids .
Key Observations :
- The benzamide group in the target compound may enhance binding to enzymatic targets compared to amine or guanidine derivatives. For example, guanadrelsulfate’s antihypertensive activity relies on its guanidine moiety , while quinoline derivatives (e.g., 10g) exhibit epigenetic modulation via EZH2/HDAC inhibition .
- Structural flexibility (e.g., allyl chains in S07) may improve membrane permeability but reduce target specificity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide is a synthetic organic compound notable for its unique spirocyclic structure, which combines a dioxaspirodecane moiety with a benzamide group. This structural configuration is believed to contribute to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications against cancer and neurological disorders.
The compound has a molecular formula that includes elements such as carbon, hydrogen, and oxygen, with an average molecular weight of approximately 343.345 g/mol. The synthesis typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with benzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact selectively with various biological macromolecules such as proteins and enzymes. The presence of the spirocyclic structure allows for unique interactions that may modulate enzyme activity or receptor function, potentially leading to various pharmacological effects.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights other compounds with structural similarities and their respective biological activities:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-(1,3-Dioxolan-2-yl)methyl-4-(trifluoromethoxy)benzamide | Dioxolane instead of dioxaspiro | Potential anti-cancer activity |
| N-(1,3-Dioxolane-2-yl)methyl-3-(trifluoromethyl)benzamide | Similar trifluoromethyl substitution | Neuroprotective effects |
| 1,3-Dioxoisoindole derivatives | Isoindole core structure | Antitumor activity reported |
This table illustrates how this compound shares common traits with other compounds while maintaining unique properties due to its spirocyclic structure.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of this compound:
- In Vitro Studies : Investigations have shown that this compound can inhibit specific cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Mechanistic Insights : Molecular docking studies have elucidated potential binding sites on target proteins, suggesting a competitive inhibition mechanism that could be further explored for drug development.
Q & A
Q. What are the standard synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzamide, and how can purity be optimized?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one (a spiroketal precursor) using NaBH₄ in methanol to yield the corresponding alcohol .
- Step 2 : Functionalization of the spiroketal scaffold through alkylation or coupling reactions. For example, reacting the alcohol intermediate with a benzamide-containing moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in acetonitrile/water mixtures .
- Purification : Silica gel column chromatography is widely employed, with yields ranging from 54% to 75% depending on reaction conditions .
Optimization Tips : - Monitor reaction progress via TLC or LC-MS.
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Adjust stoichiometry of coupling reagents (1.2–1.5 equiv) to improve amide bond formation .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400–600 MHz in CDCl₃ or DMSO-d₆) confirm spiroketal and benzamide moieties. For example:
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₆H₂₁NO₃ requires m/z 275.15) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1100–1200 cm⁻¹ (spiroketal C-O-C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spiroketal structure?
The spiroketal core’s stereochemistry and conformation can be unambiguously determined via single-crystal X-ray diffraction.
- Method : Grow crystals via slow evaporation (e.g., methanol/water mixtures).
- Software : Use SHELX programs (e.g., SHELXL for refinement) to analyze data. The spiroketal’s bond angles and torsional strain (e.g., O-C-C-O dihedrals) are critical for validating computational models .
- Example : Related spiroketals show chair-like conformations in the dioxane ring, with C-O bond lengths averaging 1.41 Å .
Q. What strategies address contradictory NMR data during structural elucidation?
Discrepancies in NMR assignments (e.g., overlapping signals) can arise due to dynamic effects or impurities.
- Approach 1 : Perform 2D NMR (COSY, HSQC, HMBC) to resolve coupling networks. For instance, HMBC correlations between the spiroketal methylene (δ ~3.8 ppm) and adjacent carbonyl groups confirm connectivity .
- Approach 2 : Use variable-temperature NMR to suppress rotational barriers (e.g., in amide bonds) .
- Validation : Cross-check with computational NMR predictions (DFT calculations) .
Q. How can reaction yields be improved for derivatives of this compound?
Yield optimization requires addressing bottlenecks identified in existing protocols:
- Catalysis : Replace NaBH₄ with selective reducing agents (e.g., LiAlH₄) for ketone-to-alcohol conversion to reduce over-reduction .
- Solvent Effects : Switch from acetonitrile to DMF or THF for better solubility of intermediates .
- Workup : Use aqueous NaOH washes to remove unreacted reagents before column chromatography .
Q. What role does the spiroketal moiety play in biological activity?
The 1,4-dioxaspiro[4.5]decane scaffold enhances metabolic stability and bioavailability by:
Q. How can stereochemical outcomes be controlled during synthesis?
The spiroketal’s stereochemistry is influenced by:
- Substrate Preorganization : Use chiral auxiliaries or enantiopure starting materials (e.g., (2R,3R)-configured diols) to direct ring closure .
- Kinetic vs. Thermodynamic Control : Acid-catalyzed spiroketalization favors thermodynamically stable chair conformations .
- Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., cellulose-based columns) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition above 180°C (DSC/TGA analysis recommended).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzamide moiety .
- Hydrolytic Stability : The spiroketal is resistant to hydrolysis at neutral pH but degrades under acidic conditions (pH < 3) .
Q. What analytical techniques resolve batch-to-batch variability in synthesis?
- HPLC-PDA : Monitor impurities using C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% TFA) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- NMR Purity Assessment : Integrate residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) to estimate purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
